β-Arrestin Recruitment vs. CXCL12 & CXCL11
LIH383 induces β-arrestin recruitment to ACKR3 with 2-fold greater potency than the endogenous full-length chemokine CXCL12 and 3.6-fold greater potency than CXCL11, while maintaining no G protein signaling activation [1]. This establishes LIH383 as a higher-potency, biased agonist compared to native chemokine ligands, offering enhanced sensitivity in β-arrestin recruitment assays without confounding G protein-mediated downstream effects [1].
| Evidence Dimension | β-arrestin recruitment potency (EC50) |
|---|---|
| Target Compound Data | 0.61 nM |
| Comparator Or Baseline | CXCL12 (1.2 nM); CXCL11 (2.2 nM) |
| Quantified Difference | 2.0-fold more potent vs. CXCL12; 3.6-fold more potent vs. CXCL11 |
| Conditions | β-arrestin-1 recruitment assay in U87 cells stably expressing human ACKR3 [1] |
Why This Matters
Higher assay sensitivity and reduced ligand concentration requirements enable more efficient experimental workflows and lower reagent costs in β-arrestin-focused ACKR3 studies.
- [1] Meyrath M, et al. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides. Nat Commun. 2020;11(1):3033. Fig. 4b. View Source
